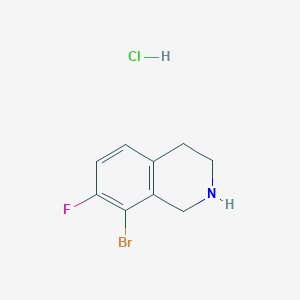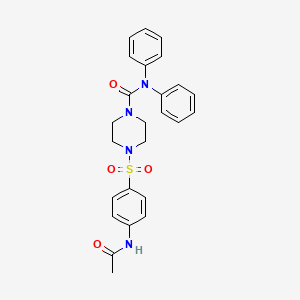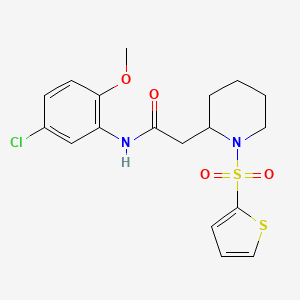
8-溴-7-氟-1,2,3,4-四氢异喹啉盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a heterocyclic compound with the molecular formula C₉H₁₀BrClFN. It is a derivative of tetrahydroisoquinoline, characterized by the presence of bromine and fluorine atoms on the aromatic ring. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications .
科学研究应用
8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting neurological disorders and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as an intermediate in the synthesis of drug candidates with potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Chemical Biology: Researchers use it to probe biological pathways and mechanisms of action of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylaniline and benzaldehyde.
Condensation Reaction: Under basic conditions, 4-ethylaniline and benzaldehyde undergo a condensation reaction to form 4-formylamino-α,β-unsaturated ketone.
Cyclization: The ketone compound is then reacted with 3-bromo-1-propene to form 7-bromo-1,2,3,4-tetrahydroisoquinoline.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions: 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Coupling Reactions: Boron reagents and palladium catalysts under mild conditions.
Major Products:
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydroisoquinolines.
Coupling Products: Biaryl compounds.
作用机制
The mechanism of action of 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Biological Effects: The compound’s effects are mediated through its binding to target proteins, altering their conformation and function, leading to therapeutic outcomes.
相似化合物的比较
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride: Similar structure but lacks the fluorine atom.
8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Similar structure with the fluorine atom at a different position.
7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Similar structure with different halogenation pattern.
Uniqueness: 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific halogenation pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms provides distinct electronic and steric properties, making it a valuable compound for medicinal chemistry and pharmaceutical research .
属性
IUPAC Name |
8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-9-7-5-12-4-3-6(7)1-2-8(9)11;/h1-2,12H,3-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHJVWXXQGOBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2506749.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2506750.png)


![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methoxybenzoate](/img/structure/B2506754.png)



![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2506765.png)


![3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2506768.png)
![1-(3-chlorophenyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine](/img/structure/B2506770.png)

